
4-Isopropoxy-3-(trifluoromethyl)benzoic acid
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves the use of phase transfer catalysts and solvent systems to facilitate the reaction. For instance, the synthesis of 3-formyl-4-hydroxyl benzoic acid from hydroxybenzoic acid and chloroform was achieved using triethyl ammonium chloride as a phase transfer catalyst and sodium hydroxide solution as a solvent . This suggests that similar conditions could potentially be applied to synthesize 4-Isopropoxy-3-(trifluoromethyl)benzoic acid, with appropriate modifications to the starting materials and reagents to introduce the isopropoxy and trifluoromethyl groups.
Molecular Structure Analysis
The molecular structure of compounds similar to 4-Isopropoxy-3-(trifluoromethyl)benzoic acid can be complex, as evidenced by the mesogen with a thermotropic cubic phase discussed in one of the papers . The presence of perfluorinated chains and hydrogen bonding capabilities in these compounds can lead to the formation of ordered superstructures. While the exact molecular structure of 4-Isopropoxy-3-(trifluoromethyl)benzoic acid is not provided, it can be inferred that the isopropoxy and trifluoromethyl groups would influence its molecular interactions and potentially its phase behavior.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds provide a basis for understanding the reactivity of benzoic acid derivatives. The study on the synthesis of 3-formyl-4-hydroxyl benzoic acid shows that the introduction of functional groups to the benzoic acid core can be achieved under controlled reaction conditions, such as temperature and reactant ratios . This indicates that the synthesis of 4-Isopropoxy-3-(trifluoromethyl)benzoic acid would also require careful optimization of reaction parameters to successfully introduce the desired functional groups.
Physical and Chemical Properties Analysis
Although the physical and chemical properties of 4-Isopropoxy-3-(trifluoromethyl)benzoic acid are not directly reported, the properties of structurally related compounds can provide some insights. For example, the mesogen with a thermotropic cubic phase exhibits a sequence of isotropic, cubic, and hexagonal columnar phases, which are influenced by its perfluorinated chains and hydrogen bonding . This suggests that the physical properties of 4-Isopropoxy-3-(trifluoromethyl)benzoic acid, such as melting point and solubility, could be significantly affected by its trifluoromethyl and isopropoxy groups, as well as its ability to form hydrogen bonds.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Molecular Structure
4-Isopropoxy-3-(trifluoromethyl)benzoic acid and its derivatives are primarily used in chemical synthesis and understanding molecular structures. For instance, Naganawa et al. (2006) explored derivatives of 4-({2-[Isobutyl(phenylsulfonyl)amino]-5-(trifluoromethyl)phenoxy}methyl)benzoic acid, revealing their activity as functional PGE2 antagonists selective for the EP1 receptor subtype. This study underscores the compound's potential in developing pharmacologically active molecules with optimized antagonist activity, particularly in the realm of inflammatory mediators Naganawa et al., 2006.
Role in Analyzing Electronic Properties
The trifluoromethoxy group, a crucial component of 4-Isopropoxy-3-(trifluoromethyl)benzoic acid, has been studied by Castagnetti and Schlosser (2002) for its electron-withdrawing capabilities. The research indicates the superiority of the trifluoromethoxy group over methoxy and trifluoromethyl groups in promoting hydrogen/metal permutation, highlighting its significant long-range effect in lowering the basicity of arylmetal compounds Castagnetti & Schlosser, 2002.
Crystallographic and Spectroscopic Characterization
Diehl III, Je, and Tanski (2019) conducted crystallographic and spectroscopic characterization of isomers of nitro trifluoromethyl benzoic acid, illustrating how the regiochemistry associated with the trifluoromethyl group leads to notable steric interactions. This research provides valuable insights into the structural dynamics influenced by the trifluoromethyl group, an integral part of 4-Isopropoxy-3-(trifluoromethyl)benzoic acid Diehl III, Je, & Tanski, 2019.
Application in Fluorescence Probes
The compound has also been utilized in the development of novel fluorescence probes. Setsukinai et al. (2003) synthesized probes to detect selectively highly reactive oxygen species, showcasing the compound's potential in biomedical research, particularly in visualizing specific reactive species in biological systems Setsukinai et al., 2003.
Influence on Luminescent Properties
Sivakumar, Reddy, Cowley, and Vasudevan (2010) explored the impact of electron-releasing or electron-withdrawing substituents on the photophysical properties of lanthanide coordination compounds. The incorporation of specific substituents linked to 4-Isopropoxy-3-(trifluoromethyl)benzoic acid can significantly alter the luminescence efficiency, paving the way for its application in the development of materials with tailored optical properties Sivakumar, Reddy, Cowley, & Vasudevan, 2010.
Safety And Hazards
4-Isopropoxy-3-(trifluoromethyl)benzoic acid is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding contact with skin and eyes, ensuring adequate ventilation, and wearing personal protective equipment .
Eigenschaften
IUPAC Name |
4-propan-2-yloxy-3-(trifluoromethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O3/c1-6(2)17-9-4-3-7(10(15)16)5-8(9)11(12,13)14/h3-6H,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMRZLMJTOCTKPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70626751 | |
| Record name | 4-[(Propan-2-yl)oxy]-3-(trifluoromethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70626751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Isopropoxy-3-(trifluoromethyl)benzoic acid | |
CAS RN |
213598-16-4 | |
| Record name | 4-(1-Methylethoxy)-3-(trifluoromethyl)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=213598-16-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(Propan-2-yl)oxy]-3-(trifluoromethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70626751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details










Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

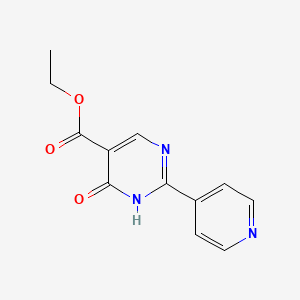

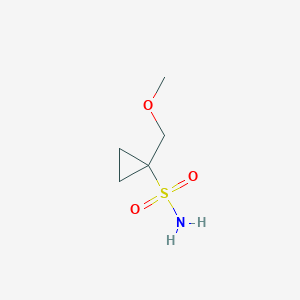


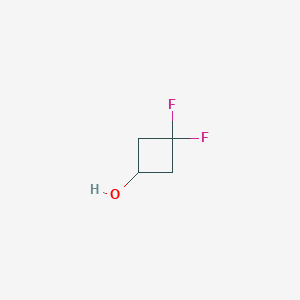

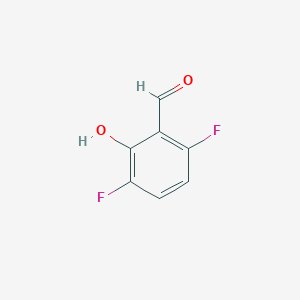
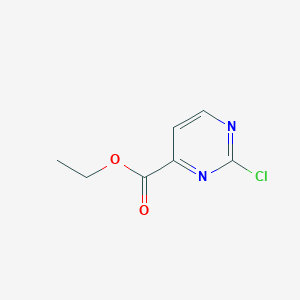
![2,3-Dihydrospiro[indene-1,4'-piperidine] hydrochloride](/img/structure/B1322479.png)
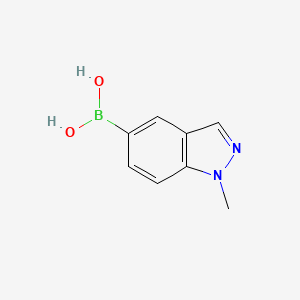
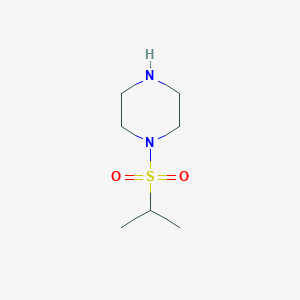
![9,9'-Spirobi[fluoren]-2-ylboronic acid](/img/structure/B1322487.png)
![Ethyl 6-bromopyrrolo[1,2-c]pyrimidine-3-carboxylate](/img/structure/B1322489.png)